molecular formula C11H14F3N3 B15309767 1-((6-Fluoropyridin-2-yl)methyl)piperazine

1-((6-Fluoropyridin-2-yl)methyl)piperazine

Cat. No.: B15309767
M. Wt: 245.24 g/mol
InChI Key: ZYICADDTKYAAGD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((6-Fluoropyridin-2-yl)methyl)piperazine typically involves the reaction of 6-fluoropyridine-2-carbaldehyde with piperazine in the presence of a reducing agent. One common method includes the use of sodium borohydride (NaBH4) as the reducing agent under mild conditions . The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

1-((6-Fluoropyridin-2-yl)methyl)piperazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((6-Fluoropyridin-2-yl)methyl)piperazine is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine’s high electronegativity and small size can enhance the compound’s metabolic stability and binding affinity to biological targets, making it a valuable compound for drug discovery and other applications .

Properties

Molecular Formula

C11H14F3N3

Molecular Weight

245.24 g/mol

IUPAC Name

1-[[5-(trifluoromethyl)pyridin-2-yl]methyl]piperazine

InChI

InChI=1S/C11H14F3N3/c12-11(13,14)9-1-2-10(16-7-9)8-17-5-3-15-4-6-17/h1-2,7,15H,3-6,8H2

InChI Key

ZYICADDTKYAAGD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC2=NC=C(C=C2)C(F)(F)F

Origin of Product

United States

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